molecular formula C16H26N2O2S B7642112 2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide

Cat. No. B7642112
M. Wt: 310.5 g/mol
InChI Key: DCIFEUOLFKJIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPTC and is synthesized through a multi-step process that involves the reaction of various chemical compounds.

Mechanism of Action

The mechanism of action of DPTC is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In vitro studies have shown that DPTC can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins, which are involved in the inflammatory response. DPTC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DPTC in lab experiments is its potential as a selective COX-2 inhibitor, which could make it a promising alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that can have harmful side effects. However, the limitations of DPTC include its relatively low potency compared to other COX-2 inhibitors and the need for further studies to fully understand its pharmacological properties.

Future Directions

Future research on DPTC could focus on its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Studies could also investigate the development of more potent analogs of DPTC and the optimization of its synthesis method. Additionally, in vivo studies could be conducted to determine the safety and efficacy of DPTC as a potential drug candidate.

Synthesis Methods

The synthesis of DPTC involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with 2-pentanone in the presence of a catalyst. The resulting product is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-pentanol to form the final product, DPTC.

Scientific Research Applications

DPTC has been studied for its potential pharmacological properties, specifically as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that DPTC has the ability to inhibit the growth of cancer cells and reduce inflammation in various cell types.

properties

IUPAC Name

2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-5-12(6-2)14-9-13(7-8-20-14)18-16(19)15-10(3)17-11(4)21-15/h12-14H,5-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFEUOLFKJIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CC(CCO1)NC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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